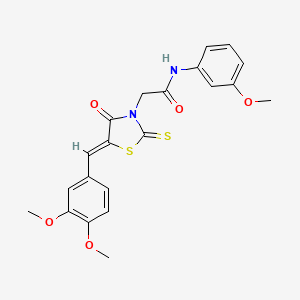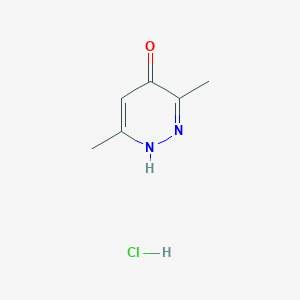![molecular formula C20H21N3O2 B2750530 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034383-17-8](/img/structure/B2750530.png)
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
カタログ番号 B2750530
CAS番号:
2034383-17-8
分子量: 335.407
InChIキー: VQLYOFUVRXDYEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain an imidazole ring, which is a key component in many biologically active molecules . Imidazole rings are present in important biological compounds such as histidine, a basic amino acid, and histamine, a biogenic amine .
Synthesis Analysis
Imidazoles can be synthesized using a variety of methods. Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of imidazole-based compounds can vary greatly depending on the substituents attached to the imidazole ring. For example, 3-(1H-Imidazol-1-yl)benzoic acid has a molecular formula of C10H8N2O2 .Chemical Reactions Analysis
The chemical reactions involving imidazole compounds can be quite diverse, depending on the substituents present on the imidazole ring. The reactivity of these compounds can be influenced by factors such as steric hindrance and electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary greatly depending on their structure. For example, 3-(1H-Imidazol-1-yl)benzoic acid is a solid at room temperature .科学的研究の応用
Catalysis and Synthesis
- Catalytic Efficiency in Synthesis : Research on Ruthenium(II)‐NNN pincer complexes, including those related to the synthesis of 1H-benzo[d]imidazole derivatives, demonstrates their utility in catalyzing condensation reactions to synthesize 2-substituted 1H-benzo[d]imidazoles with high efficiency and yields. This suggests potential applications in the synthesis of complex organic molecules, including those related to the target compound (Li et al., 2018).
Material Science
- Novel Coordination Polymers : Studies have led to the synthesis of novel cadmium(II) metal-organic frameworks (MOFs) utilizing bis(imidazolyl) and zwitterionic dicarboxylate ligands. These frameworks exhibit unique structural properties and could imply potential applications in material science for the target compound, especially in the design of new MOFs with specific functionalities (Li, Guo, Weng, & Lin, 2012).
Organic Synthesis
- Regiospecific Synthesis : The target compound's related structures have been used in regiospecific synthesis processes, such as the creation of imidazo[1,2-a]pyridines and other heterocyclic compounds. These methodologies offer pathways for the synthesis of complex heterocycles, potentially applicable for creating derivatives of the target compound (Katritzky, Xu, & Tu, 2003).
Pharmaceutical Research
- Antiglycation and Antioxidant Potential : The synthesis and evaluation of imidazo[4,5-b]pyridine benzohydrazones have shown significant antiglycation and antioxidant activities. This research indicates the potential for similar compounds, like the target chemical, to possess biological activities that could be beneficial in treating diseases associated with glycation and oxidative stress (Taha et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-6-2-5-9-19(15)25-13-20(24)22-11-10-16(12-22)23-14-21-17-7-3-4-8-18(17)23/h2-9,14,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLYOFUVRXDYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2750448.png)

![Ethyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2750450.png)
![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2750453.png)
![4-chloro-5-[(2-hydroxyethyl)(methyl)amino]-2-(4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B2750455.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2750458.png)


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2750462.png)


![1-Oxaspiro[4.5]decan-8-ol](/img/structure/B2750467.png)
![2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid](/img/structure/B2750468.png)